Anhydrosafflor Yellow B: A Technical Guide to its Origin, Discovery, and Biological Significance
Anhydrosafflor Yellow B: A Technical Guide to its Origin, Discovery, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrosafflor yellow B (AHSYB) is a prominent quinochalcone C-glycoside derived from the vibrant florets of Carthamus tinctorius L., commonly known as safflower. This document provides a comprehensive overview of the origin, discovery, and key characteristics of AHSYB. It details the methodologies for its extraction and purification, summarizes its physicochemical properties, and explores its biosynthetic pathway. Furthermore, this guide presents available data on its biological activities, including its antioxidant and antiplatelet aggregation effects, which are of significant interest in the fields of pharmacology and drug development. The information is structured to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
Origin and Discovery
Anhydrosafflor yellow B is a naturally occurring water-soluble pigment found in the yellow to reddish-orange petals of the safflower plant, Carthamus tinctorius L.[1]. This plant has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases[2]. The yellow pigments of safflower, including AHSYB and the closely related hydroxysafflor yellow A (HSYA), are recognized for their significant pharmacological activities[2].
The discovery and isolation of AHSYB have been facilitated by advancements in chromatographic techniques. Researchers have successfully isolated and purified AHSYB from safflower extracts for structural elucidation and bioactivity studies. It is often found to be one of the major active water-soluble pigments in safflower, alongside HSYA[3].
Physicochemical Properties and Characterization
AHSYB is classified as a quinochalcone C-glycoside. While specific 1H and 13C NMR data for Anhydrosafflor yellow B were not explicitly detailed in the searched literature, data for structurally similar quinochalcone C-glycosides isolated from Carthamus tinctorius are available and provide a reference for its chemical characterization[4][5][6]. Its structure is characterized by a chalcone backbone with C-linked glucose moieties.
Table 1: Physicochemical Properties of Anhydrosafflor Yellow B
| Property | Value | Reference |
| Chemical Formula | C27H30O15 | PubChem |
| Molecular Weight | 594.5 g/mol | PubChem |
| CAS Number | 184840-84-4 | [7] |
| Appearance | Yellow powder | [4] |
| Solubility | Water-soluble | [3] |
| Class | Quinochalcone C-glycoside | [1] |
Experimental Protocols
Extraction and Isolation of Anhydrosafflor Yellow B
Several methods have been optimized for the extraction and purification of AHSYB from safflower florets.
Protocol 1: Ultrasonic-Assisted Extraction
This method utilizes ultrasonic waves to enhance the extraction efficiency of AHSYB from safflower.
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Plant Material: Dried florets of Carthamus tinctorius L.
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Solvent: Water or aqueous ethanol.
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Procedure:
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Mix the powdered safflower florets with the solvent at a specific solid-to-liquid ratio (e.g., 1:16 g/mL).
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Perform ultrasonic extraction at a controlled temperature (e.g., 66°C) and power (e.g., 150 W) for a defined duration (e.g., 36 minutes).
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Filter the mixture to separate the extract from the plant residue.
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The crude extract can be further purified using techniques like macroporous resin chromatography.
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Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective liquid-liquid partition chromatography technique for the preparative separation of AHSYB.
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Sample: A crude extract of safflower enriched with AHSYB.
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Two-phase Solvent System: A suitable two-phase solvent system is selected (e.g., ethyl acetate-n-butanol-water).
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Procedure:
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Prepare and equilibrate the two-phase solvent system.
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Dissolve the crude extract in a suitable volume of the stationary or mobile phase.
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Inject the sample into the HSCCC instrument.
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Perform the separation under optimized conditions (e.g., revolution speed of 850 rpm, mobile phase flow rate of 2 mL/min, and a temperature of 40°C).
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Collect the fractions containing AHSYB based on the chromatogram.
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Analyze the purity of the collected fractions by HPLC. A purity of up to 98% has been achieved using this method.
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Workflow for Isolation and Purification
Figure 1. Experimental workflow for the isolation and purification of Anhydrosafflor yellow B.
Biosynthesis of Anhydrosafflor Yellow B
The biosynthetic pathway of AHSYB is believed to be closely related to that of hydroxysafflor yellow A (HSYA), another major quinochalcone C-glycoside in safflower. The pathway originates from the general flavonoid biosynthesis pathway. While the precise enzymatic step leading to the "anhydro-" form is not fully elucidated, it is hypothesized to be a dehydration product of a precursor.
Figure 2. Proposed biosynthetic pathway of Anhydrosafflor yellow B.
Biological Activities and Quantitative Data
Anhydrosafflor yellow B has demonstrated several biological activities of therapeutic interest.
Antioxidant Activity
AHSYB exhibits significant antioxidant properties, contributing to the overall antioxidant capacity of safflower extracts. These effects are attributed to its ability to scavenge free radicals.
Table 2: Antioxidant Activity Data
| Assay | Compound/Extract | IC50 Value | Reference |
| DPPH Radical Scavenging | Anhydrosafflor yellow B | Not Reported in searched literature | - |
| Safflower Extract | 13.4 ± 1.0 µg GAE/mL | [8] | |
| ABTS Radical Scavenging | Anhydrosafflor yellow B | Not Reported in searched literature | - |
| Safflower Extract (MeOH) | 179.8 µg/mL |
Antiplatelet Aggregation Activity
AHSYB has been found to inhibit platelet aggregation induced by various agonists, suggesting its potential in the prevention and treatment of thrombotic diseases.
Table 3: Antiplatelet Aggregation Activity Data
| Inducer | Compound/Extract | IC50 Value | Reference |
| ADP | Anhydrosafflor yellow B | Inhibits ADP-induced platelet aggregation | [1] |
| Hydroxysafflor yellow A (25 µM) | 70.9% inhibition | [5] | |
| Arachidonic Acid | Anhydrosafflor yellow B | Not Reported in searched literature | - |
| Fisetin | 22 µM | [9] | |
| Kaempferol | 20 µM | [9] | |
| Quercetin | 13 µM | [9] |
Conclusion
Anhydrosafflor yellow B, a key bioactive constituent of Carthamus tinctorius L., presents a promising profile for further investigation in drug discovery and development. Its origin from a well-known medicinal plant, coupled with established methods for its isolation and purification, provides a solid foundation for research. The elucidated biosynthetic pathway of related compounds offers a roadmap for potential biotechnological production. While its antioxidant and antiplatelet aggregation activities are evident, further studies are required to quantify these effects with precision and to fully understand the underlying mechanisms of action. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anhydrosafflor yellow B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
